

# Pqr620: Application Notes and Protocols for In Vivo Studies

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## Compound of Interest

Compound Name: Pqr620

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This document provides detailed application notes and protocols for the dissolution and preparation of **Pqr620**, a potent and selective dual mTORC1/2 inhibitor, for in vivo studies. **Pqr620** is an orally bioavailable and brain-penetrant compound that has demonstrated anti-tumor activity in various preclinical models.<sup>[1][2]</sup>

## Physicochemical and Pharmacokinetic Properties of Pqr620

**Pqr620** exhibits favorable physicochemical properties that contribute to its good oral bioavailability and excellent brain penetration.<sup>[3][4]</sup> A summary of its key properties is presented in the table below.

Property	Value	Reference
Molecular Weight	445.47 g/mol	[3]
Formula	C <sub>21</sub> H <sub>25</sub> F <sub>2</sub> N <sub>7</sub> O <sub>2</sub>	[3]
In Vitro IC <sub>50</sub> (Median, 44 lymphoma cell lines)	250 nM	[1]
In Vitro IC <sub>50</sub> (A2058 melanoma cells, pSer473)	0.2 μM	[3]
In Vitro IC <sub>50</sub> (A2058 melanoma cells, pSer235/236)	0.1 μM	[3]
Solubility (DMSO)	6.4 mg/mL (14.37 mM)	[3]
Solubility (pH 1.2)	20.0 ± 6.5 mM	[4][5]
Solubility (pH 6.8)	33.7 ± 4.3 μM	[4][5]
C <sub>max</sub> in Plasma (50 mg/kg, oral, mice)	4.8 μg/ml	[6][7]
C <sub>max</sub> in Brain (50 mg/kg, oral, mice)	7.7 μg/ml	[6][7]
Time to C <sub>max</sub> (Plasma and Brain)	30 minutes	[4][6][7]
Half-life (t <sub>1/2</sub> ) (Plasma and Brain)	~5 hours	[4][6][7]
Maximum Tolerated Dose (MTD, mice)	150 mg/kg	[6][7]
Maximum Tolerated Dose (MTD, rats, 14-day study)	30 mg/kg	[6][7]

## Dissolution and Preparation of Pqr620 for In Vivo Administration

The appropriate formulation for **Pqr620** is crucial for achieving desired exposure and efficacy in in vivo studies. Several vehicle formulations have been reported to successfully dissolve and deliver **Pqr620**.

Important Considerations:

- It is highly recommended to prepare a stock solution in DMSO first.[1]
- For in vivo working solutions, add co-solvents sequentially.[1][3]
- If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1][3]
- Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]
- The provided formulations are for reference; modifications may be necessary based on specific experimental requirements.[3]

## Recommended Formulations for Oral Administration

The following table summarizes vehicle compositions that have been used for the oral administration of **Pqr620**.

Formulation	Achieved Concentration	Notes	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (4.67 mM)	Clear solution.	[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (4.67 mM)	Clear solution.	[1]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (4.67 mM)	Clear solution.	[1]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	1 mg/mL (2.24 mM)	Sonication is recommended.	[3]

## Protocol for Preparing Pqr620 Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol describes the preparation of a 1 mg/mL **Pqr620** formulation.

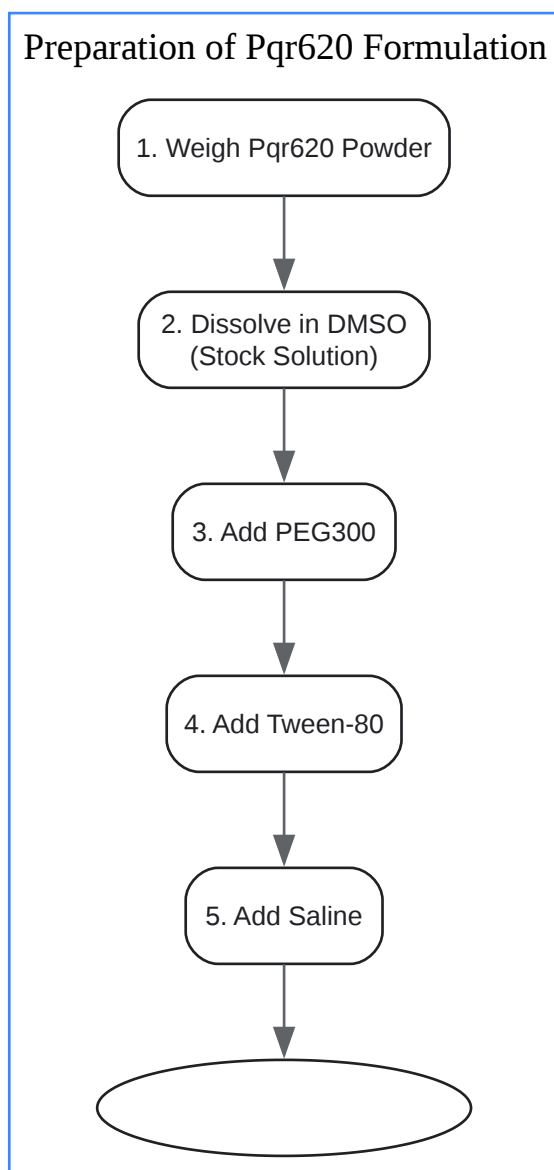
Materials:

- **Pqr620** powder
- Dimethyl sulfoxide (DMSO), fresh/an-hydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Saline solution (0.9% NaCl)
- Sterile conical tubes
- Pipettes
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Prepare Stock Solution:** Weigh the required amount of **Pqr620** powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
- **Add Co-solvents Sequentially:**
  - In a sterile conical tube, add the required volume of the **Pqr620** DMSO stock solution.
  - Add PEG300 to the tube. Vortex thoroughly until the solution is homogeneous.
  - Add Tween-80 to the mixture. Vortex again to ensure complete mixing.

- Finally, add the saline solution to reach the final desired volume. Vortex thoroughly.
- Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, sonicate the solution in a water bath until it becomes clear.
- Administration: The freshly prepared formulation can be administered to animals via oral gavage.



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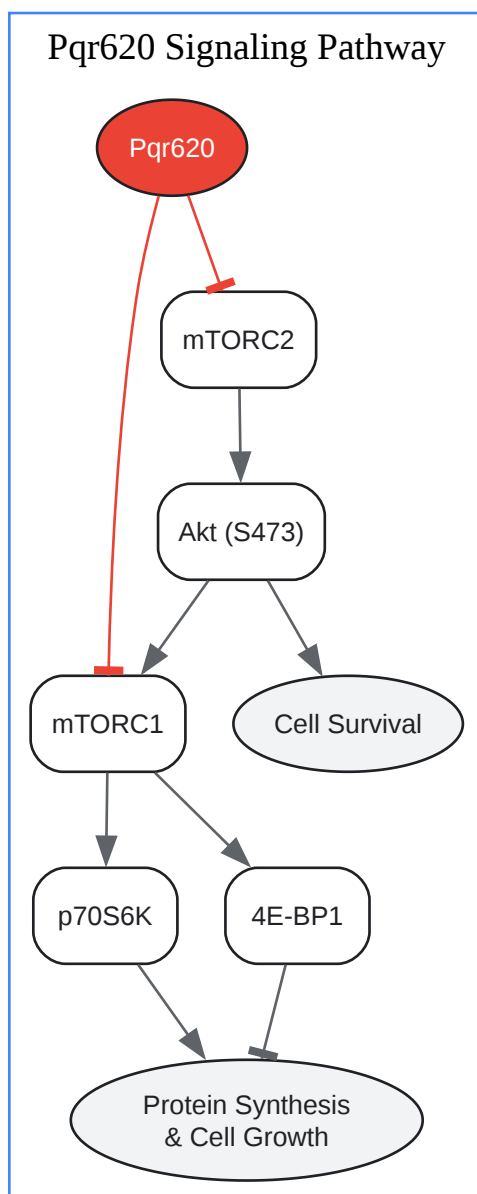
*Experimental workflow for **Pqr620** formulation.*

## Mechanism of Action: mTORC1/2 Inhibition

**Pqr620** is an ATP-competitive inhibitor that targets the kinase activity of both mTORC1 and mTORC2 complexes.[4][8] This dual inhibition leads to a more comprehensive blockade of mTOR signaling compared to rapalogs, which only allosterically inhibit mTORC1.[8]

Inhibition of mTORC1 by **Pqr620** leads to the dephosphorylation of its downstream effectors, p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[8][9] This results in the suppression of protein synthesis and cell growth.

Inhibition of mTORC2 by **Pqr620** prevents the phosphorylation and activation of Akt at serine 473 (S473).[8][9] Since Akt is a key upstream activator of mTORC1, this action of **Pqr620** creates a feedback loop that further reinforces the inhibition of mTOR signaling.



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**Pqr620** inhibits both mTORC1 and mTORC2 signaling.

## In Vivo Experimental Design and Efficacy

**Pqr620** has demonstrated significant anti-tumor efficacy in various xenograft models. The following table summarizes a representative in vivo study.

Animal Model	Cell Line	Treatment	Dosing Schedule	Outcome	Reference
NOD-Scid mice	SU-DHL-6 (GCB-DLBCL)	Pqr620 (100 mg/kg)	Daily oral gavage for 14 days	2-fold decrease in tumor volume vs. control	[1]
NOD-Scid mice	RIVA (ABC-DLBCL)	Pqr620 (100 mg/kg)	Daily oral gavage for 21 days	2-fold decrease in tumor volume vs. control	[1]
SCID mice	pNSCLC-1 (NSCLC)	Pqr620 (30 mg/kg)	Daily oral gavage for 21 days	Robust inhibition of xenograft growth	[10]
Ovarian Carcinoma Xenograft	OVCAR-3	Pqr620	Daily oral dosing	Significant inhibition of tumor growth	[4][6]

## General Protocol for an In Vivo Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of **Pqr620** in a xenograft model.

Materials:

- Immunocompromised mice (e.g., NOD-Scid, SCID)
- Tumor cells for implantation
- **Pqr620** formulation
- Vehicle control
- Calipers for tumor measurement

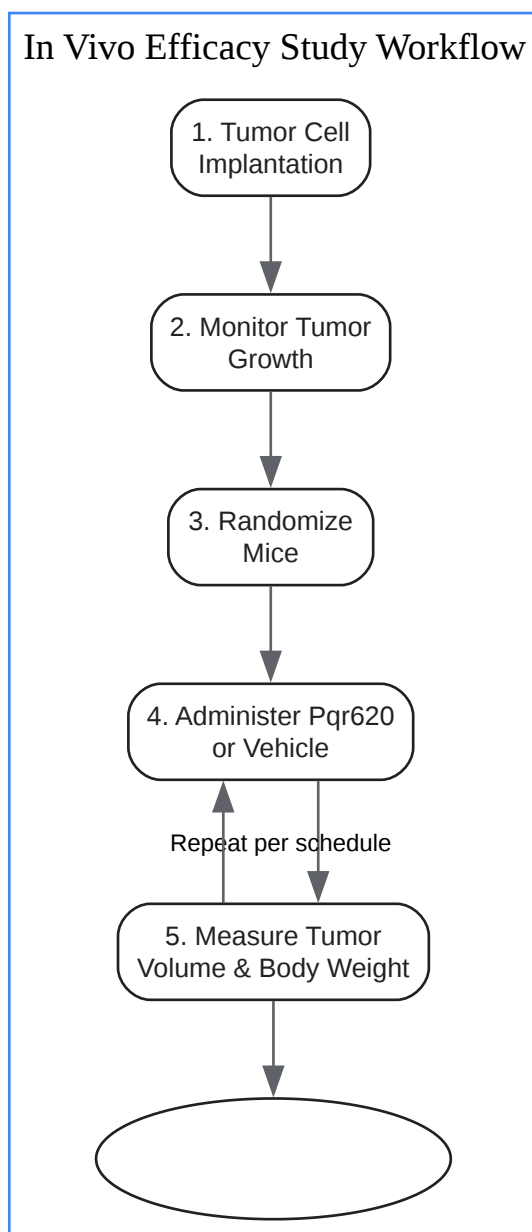


- Animal balance
- Oral gavage needles

Procedure:

- Tumor Cell Implantation: Subcutaneously inoculate the appropriate number of tumor cells into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>).<sup>[1]</sup>
- Randomization: Randomly assign mice into treatment and control groups.
- Treatment Administration: Administer **Pqr620** or vehicle control to the respective groups via oral gavage according to the planned dosing schedule.
- Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width<sup>2</sup>).
- Body Weight Monitoring: Monitor the body weight of the animals regularly as an indicator of toxicity.<sup>[8]</sup>
- Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

## In Vivo Efficacy Study Workflow



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*Workflow for a typical in vivo efficacy study.*

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